molecular formula C12H23Br B2672935 1-Bromo-9-cyclopropylnonane CAS No. 850722-65-5

1-Bromo-9-cyclopropylnonane

Cat. No. B2672935
CAS RN: 850722-65-5
M. Wt: 247.22
InChI Key: VIRUBKPQHCGVOW-UHFFFAOYSA-N
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Description

“1-Bromo-9-cyclopropylnonane” is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .

Scientific Research Applications

Synthesis of 1-Bromo-1-Cyanocyclopropane

1-Bromo-9-cyclopropylnonane serves as a precursor for the synthesis of 1-bromo-1-cyanocyclopropane. Researchers have developed an efficient process starting from inexpensive γ-butyrolactone. The sequence involves bromination, cyclization, ammoniation, and dehydration reactions, resulting in good yields of 1-bromo-1-cyanocyclopropane . This compound finds applications in pharmaceutical intermediates and drug development.

Aromatic Cross-Coupling Reactions

A convenient synthetic route based on sodium-mediated aromatic cross-coupling reactions allows for the multi-gram preparation of ω-bromo-1-(4-cyanobiphenyl-4’-yl) alkanes (CBnBr, where n = 2–10). These compounds have potential applications in materials science, liquid crystals, and organic electronics .

α-Bromination of Acetophenone Derivatives

1-Bromo-9-cyclopropylnonane can be used as a source of bromine in α-bromination reactions. For instance, 4-chloro-α-bromo-acetophenone can be synthesized using 4-chloroacetophenone as a substrate and acetic acid as a solvent. This reaction occurs at 90°C and provides a useful method for functionalizing acetophenone derivatives .

properties

IUPAC Name

9-bromononylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23Br/c13-11-7-5-3-1-2-4-6-8-12-9-10-12/h12H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRUBKPQHCGVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850722-65-5
Record name (9-bromononyl)cyclopropane
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